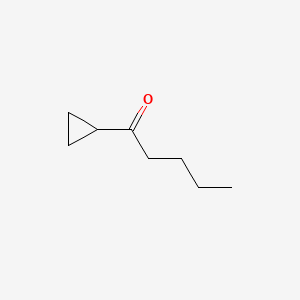
n-Butyl cyclopropyl ketone
Übersicht
Beschreibung
n-Butyl cyclopropyl ketone is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group attached to the first carbon of the pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Butyl cyclopropyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentanone with sodium ethoxide or sodiomalonic ester to form the cyclopropyl group . Another method includes the use of 1-chloro-4-pentanone and potassium hydroxide, which yields the compound in high purity .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of 1-chloro-4-pentanone with potassium hydroxide under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: n-Butyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The cyclopropyl group can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
n-Butyl cyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Medicine: Research is ongoing to explore its potential pharmacological properties.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism by which n-Butyl cyclopropyl ketone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl methyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl isopropyl ketone
Comparison: n-Butyl cyclopropyl ketone is unique due to its specific structural arrangement, which combines a cyclopropyl group with a pentanone chain. This combination imparts distinct chemical and physical properties compared to other cyclopropyl ketones. For instance, the presence of the cyclopropyl group can significantly influence the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WFGLZIJEXONREZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














